![molecular formula C19H19N3O2S B215559 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B215559.png)
3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione, also known as MTQP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound has a unique structure that makes it a promising candidate for use in the development of new drugs and therapies. In
Mécanisme D'action
The mechanism of action of 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione is not fully understood, but it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. By inhibiting this enzyme, this compound may be able to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal models. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, this compound has been found to have neuroprotective properties, which may make it a promising candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione in lab experiments is its unique structure and properties, which make it a promising candidate for the development of new drugs and therapies. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound in lab experiments is the lack of information about its safety and potential side effects, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione. One area of interest is in the development of new anti-cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in the treatment of other diseases, such as neurological disorders. Finally, more research is needed to determine the safety and potential side effects of this compound, which will be important for its use in clinical trials and eventual approval as a new drug.
Méthodes De Synthèse
3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione can be synthesized through a multi-step process starting with 4-methyl-2-nitrobenzaldehyde. The nitro group is then reduced to an amine group, which is then reacted with 2-mercaptoethylamine to form the tetrahydroquinazoline ring. The resulting compound is then reacted with phthalic anhydride to form the pyrrolidine ring, resulting in the final product of this compound.
Applications De Recherche Scientifique
3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione has been found to have various research applications due to its unique structure and properties. One of the primary areas of research for this compound is in the development of new drugs and therapies. This compound has been shown to have potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propriétés
Formule moléculaire |
C19H19N3O2S |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19N3O2S/c1-12-14-9-5-6-10-15(14)21-19(20-12)25-16-11-17(23)22(18(16)24)13-7-3-2-4-8-13/h2-4,7-8,16H,5-6,9-11H2,1H3 |
Clé InChI |
QHVVPUWYGPDYLV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC2=C1CCCC2)SC3CC(=O)N(C3=O)C4=CC=CC=C4 |
SMILES canonique |
CC1=C2CCCCC2=NC(=N1)SC3CC(=O)N(C3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



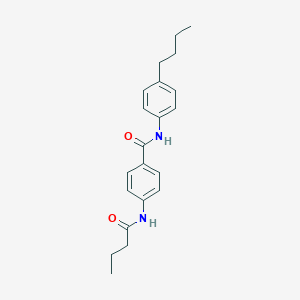
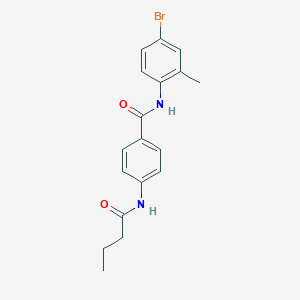

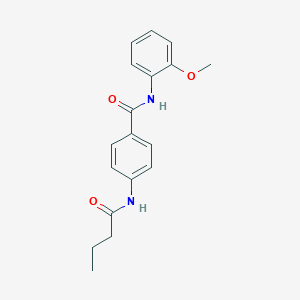
![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)

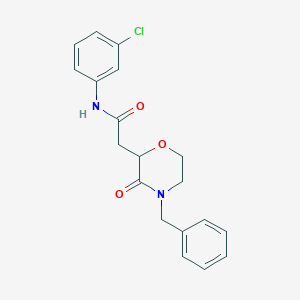
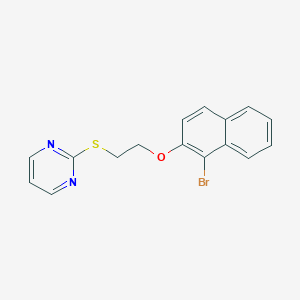
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)

![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)
